

Technical Application Note: Functional Profiling of the Piperazine-Thiophene Scaffold

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Compound of Interest

Compound Name: 1-[(5-Methylthien-2-yl)methyl]piperazine

CAS No.: 523981-53-5

Cat. No.: B2365988

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Compound: **1-[(5-Methylthien-2-yl)methyl]piperazine** CAS: 56622-54-9 Application Focus: Fragment-Based Drug Discovery (FBDD), GPCR Ligand Profiling, and Cytotoxicity Assessment.

Executive Summary & Scientific Rationale

This guide details the protocols for utilizing **1-[(5-Methylthien-2-yl)methyl]piperazine** in cell-based assays. While often categorized as a synthetic intermediate (e.g., in the synthesis of Olanzapine-related analogs), this molecule represents a privileged scaffold in medicinal chemistry.

The piperazine-thiophene moiety possesses inherent structural homology to ligands of the monoamine GPCR family (Dopamine D2/D4, Serotonin 5-HT). Consequently, in modern drug discovery, this compound is utilized as:

- A Chemical Probe/Fragment: Screened in Fragment-Based Drug Discovery (FBDD) to identify low-affinity starting points for CNS targets.
- A Linker Motif: Used in PROTACs or bivalent ligands where the piperazine acts as a solvent-exposed solubilizing group.

- A Negative Control: Used to assess non-specific cytotoxicity of the scaffold before functionalization.

Key Technical Challenge: This compound is a secondary amine with significant basicity and lipophilicity. Improper solubilization or pH control in cell culture media can lead to false positives (assay interference) or precipitation.

Safety & Handling (Critical)

Hazard Classification: Skin Corr. 1B (Causes severe skin burns and eye damage). Unlike standard drug candidates, this fragment is corrosive.^{[1][2]}

- PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Handle strictly inside a fume hood.
- Neutralization: Stock solutions in DMSO are generally safe, but aqueous dilutions must be pH-buffered immediately to prevent culture media acidification.

Reagent Preparation & Solubility

To ensure assay reproducibility, the compound must be fully solubilized without crashing out in aqueous buffers.

Protocol A: Stock Solution Preparation

- Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% purity.
- Target Concentration: 100 mM (High concentration allows for >1000x dilution, minimizing DMSO toxicity).
- Procedure:
 - Weigh 19.6 mg of **1-[(5-Methylthien-2-yl)methyl]piperazine** (MW: ~196.31 g/mol).
 - Add 1.0 mL of DMSO.
 - Vortex for 30 seconds. If particulate remains, sonicate at 40°C for 5 minutes.

- Storage: Aliquot into amber glass vials (hygroscopic). Store at -20°C. Stable for 6 months.

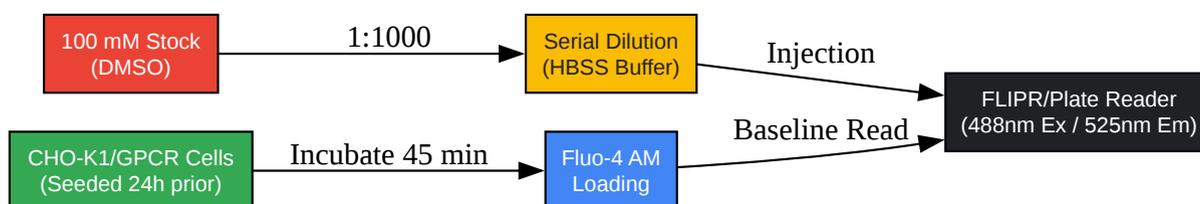
Primary Assay: GPCR Functional Screening (Calcium Flux)

Rationale: Given the structural similarity to dopaminergic ligands, a Calcium Flux Assay using G

q-coupled or chimeric G-protein cell lines (e.g., CHO-K1 expressing D2/G

qi5) is the standard method to detect agonist/antagonist activity.

Experimental Workflow Diagram



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Caption: Workflow for high-throughput calcium flux screening of piperazine fragments.

Step-by-Step Protocol

Materials:

- CHO-K1 cells stably expressing target GPCR (e.g., D2, 5-HT2A).
- Calcium Indicator Dye (Fluo-4 AM or Calcium 6).
- Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Steps:

- Cell Seeding: Plate cells at 50,000 cells/well in a black-wall, clear-bottom 96-well plate. Incubate overnight at 37°C/5% CO₂.

- Dye Loading:
 - Remove culture media.
 - Add 100 μ L/well of Dye Loading Solution (Fluo-4 AM + 2.5 mM Probenecid to prevent dye efflux).
 - Incubate 45 mins at 37°C, then 15 mins at RT.
- Compound Preparation:
 - Dilute 100 mM DMSO stock to 4x working concentration in HBSS (e.g., for 100 μ M final, prepare 400 μ M).
 - Note: Ensure final DMSO < 0.5% to avoid solvent artifacts.
- Measurement (Kinetic Mode):
 - Place plate in reader (e.g., FLIPR, FlexStation).
 - Record baseline fluorescence for 20 seconds.
 - Inject: Add 50 μ L of compound solution.
 - Record response for 120 seconds.

Data Interpretation:

- Agonist Mode: Look for a sharp peak in Relative Fluorescence Units (RFU) immediately post-injection.
- Antagonist Mode: Pre-incubate with the fragment for 15 mins, then inject a standard agonist (e.g., Dopamine) and look for signal suppression.

Secondary Assay: Cytotoxicity Profiling (ATP Quantitation)

Rationale: Piperazine derivatives can act as lysosomotropic agents (accumulating in acidic organelles). It is mandatory to distinguish specific receptor binding from non-specific cell death.

Protocol B: ATP-Based Cell Viability (e.g., CellTiter-Glo)

- Seeding: Plate HEK293 or HepG2 cells (5,000 cells/well) in white opaque 96-well plates.
- Treatment:
 - Treat cells with a dose-response of the compound (0.1 μ M – 100 μ M).
 - Include a Positive Control (e.g., Staurosporine) and Vehicle Control (0.5% DMSO).
 - Incubate for 24 or 48 hours.
- Detection:
 - Add equal volume of ATP detection reagent (lyses cells and generates luminescence).
 - Shake orbitally for 2 minutes; incubate 10 minutes to stabilize signal.
 - Read Luminescence (Integration time: 1s).

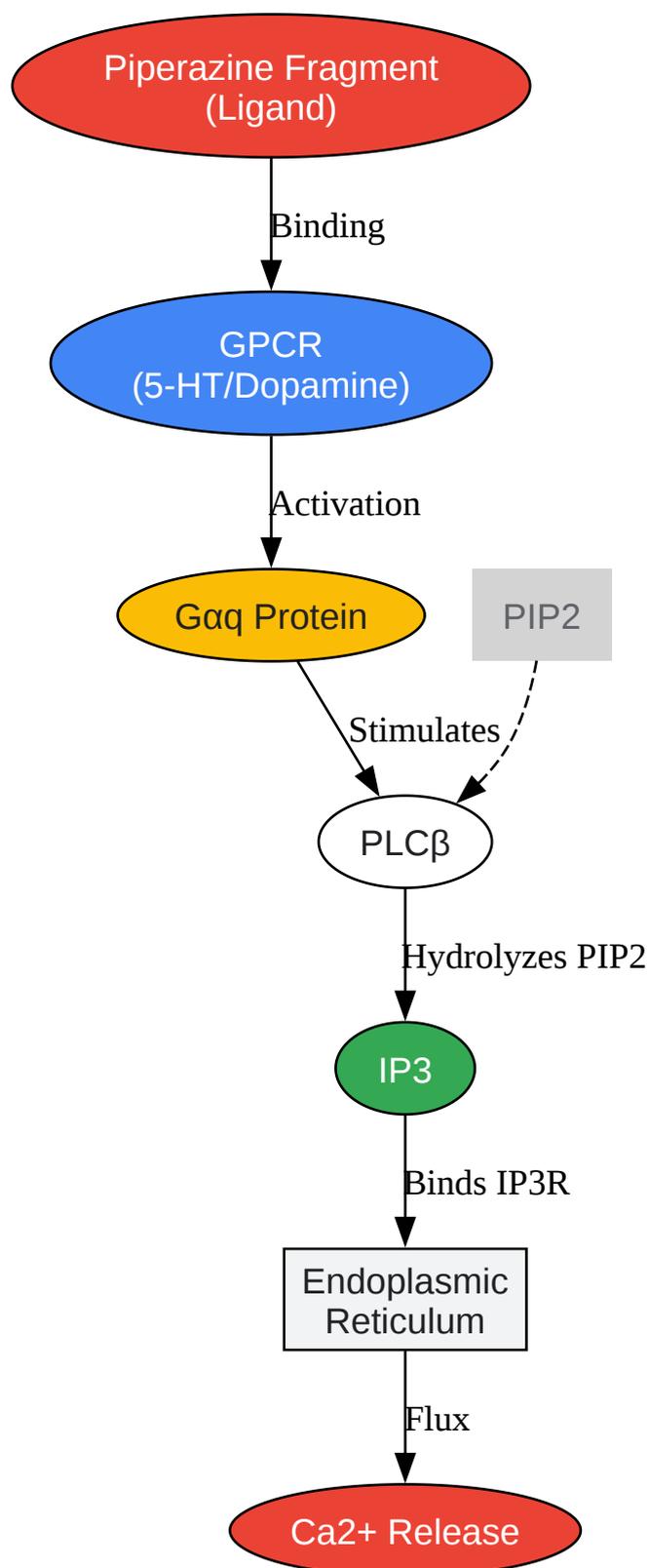
Data Analysis Table Template

Summarize your screening data using the following structure:

Parameter	Formula / Method	Acceptance Criteria
Z-Factor	$1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$	$\mu_p - \mu_n$
% Inhibition		> 50% considered a "Hit"
CC50 (Tox)	Non-linear regression (4-parameter)	Should be > 10x the EC50/IC50
Solubility Limit	Turbidimetric assessment (A600nm)	No precipitate at assay conc.

Mechanistic Pathway Visualization

Understanding the target biology is essential. If this fragment hits a Gq-coupled receptor (like 5-HT_{2A}), the following pathway is activated.



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Caption: Signal transduction pathway for Gq-coupled GPCRs, the primary target class for this scaffold.

References

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Sources

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